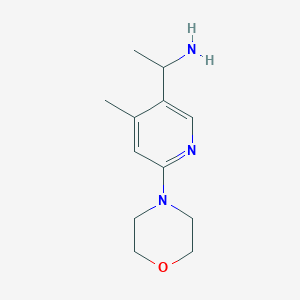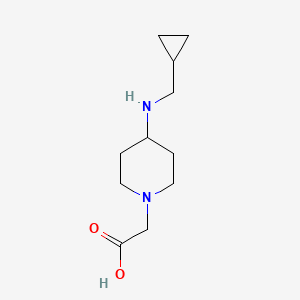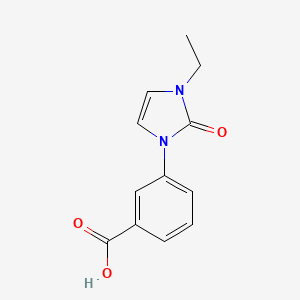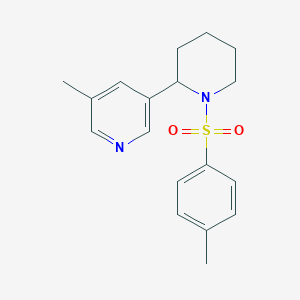
3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine is a heterocyclic compound that features both a pyridine and a piperidine ring. The presence of these rings makes it a valuable scaffold in medicinal chemistry and organic synthesis. The tosyl group attached to the piperidine ring enhances its stability and reactivity, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a lithiated intermediate followed by reduction and rearrangement to generate the desired product. The key steps include:
Alkylation: Introduction of a methyl group by alkylation of a lithiated intermediate.
Reduction: Reduction of the intermediate to form a piperidine ring.
Tosylation: Introduction of the tosyl group to enhance stability.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the pyridine ring to piperidine.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine and piperidine compounds.
Applications De Recherche Scientifique
3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential as an analgesic or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tosyl group can influence its binding affinity and selectivity, making it a valuable tool in drug discovery.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine
- 2-Methyl-5-(1-tosylpiperidin-2-yl)pyridine
- 3-Methyl-5-(1-tosylpiperazin-2-yl)pyridine
Uniqueness
3-Methyl-5-(1-tosylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methyl and tosyl groups enhances its stability and reactivity, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C18H22N2O2S |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
3-methyl-5-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C18H22N2O2S/c1-14-6-8-17(9-7-14)23(21,22)20-10-4-3-5-18(20)16-11-15(2)12-19-13-16/h6-9,11-13,18H,3-5,10H2,1-2H3 |
Clé InChI |
NSLUTWWUFLGRIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CN=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



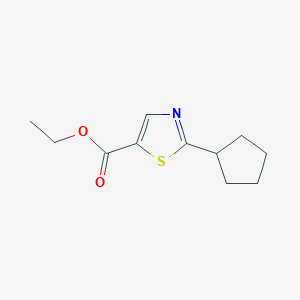

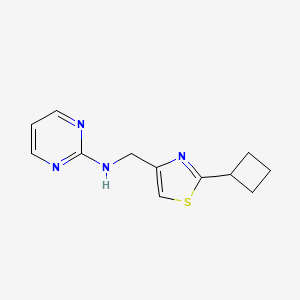
![1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B11799106.png)


